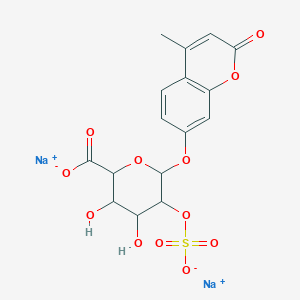

disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is a complex organic compound with a molecular formula of C16H14Na2O12S. This compound is primarily used as a fluorogenic substrate for α-L-iduronidase and iduronate-2-sulfatase, enzymes involved in the diagnosis of Hurler syndrome and Hunter disease.

Preparation Methods

The synthesis of disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate involves several steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with α-L-idopyranosiduronic acid 2-sulfate. The reaction conditions include the use of appropriate solvents and catalysts to facilitate the glycosylation process. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Scientific Research Applications

Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate has several scientific research applications:

Chemistry: It is used as a fluorogenic substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Biology: The compound is employed in diagnostic tests for lysosomal storage disorders such as Hurler syndrome and Hunter disease.

Medicine: It aids in the diagnosis and monitoring of patients with specific genetic disorders by measuring enzyme activity.

Industry: The compound is used in the production of diagnostic kits and reagents for clinical laboratories.

Mechanism of Action

The mechanism of action of disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate involves its role as a substrate for specific enzymes. When used in enzymatic assays, the compound is hydrolyzed by α-L-iduronidase or iduronate-2-sulfatase, releasing a fluorophore (4-methylumbelliferone) that can be detected by fluorescence spectroscopy. This allows for the quantification of enzyme activity, aiding in the diagnosis of lysosomal storage disorders .

Comparison with Similar Compounds

Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is unique due to its specific structure and function as a fluorogenic substrate. Similar compounds include:

4-Methylumbelliferyl-β-D-glucuronide: Used as a substrate for β-glucuronidase in diagnostic assays.

4-Methylumbelliferyl-α-D-galactopyranoside: Employed as a substrate for α-galactosidase in enzymatic studies.

These compounds share the common feature of being fluorogenic substrates but differ in the specific enzymes they target and the diseases they help diagnose.

Biological Activity

Disodium; 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate, a complex organic compound, has garnered attention in the field of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential applications.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C16H14Na2O12S |

| Molecular Weight | 476.3 g/mol |

| IUPAC Name | Disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate |

| Purity | Typically 95% |

This compound features multiple functional groups including hydroxyl and sulfonate groups, which contribute to its biological activity.

Research indicates that compounds with similar structural features exhibit a variety of biological activities. The mechanisms through which disodium; 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate may exert its effects include:

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Case Studies and Research Findings

- Insecticidal Activity : A study focusing on related compounds demonstrated that certain derivatives exhibit larvicidal activity against Aedes aegypti, a major vector for several viral diseases. The findings indicated that structural modifications could enhance biological efficacy while minimizing toxicity to non-target organisms .

- Cytotoxicity Assessments : Research on similar compounds has shown that they can be evaluated for cytotoxic effects on mammalian cells. For instance, one study reported that a related compound displayed no cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM), indicating a favorable safety profile .

- Pharmacological Applications : Due to its structural complexity, disodium; 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate may have applications in drug development targeting various diseases. Its interactions with biological systems warrant further investigation to uncover potential therapeutic uses.

Comparative Analysis of Related Compounds

To better understand the biological activity of disodium; 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate, a comparison with structurally similar compounds is essential:

Properties

Molecular Formula |

C16H14Na2O12S |

|---|---|

Molecular Weight |

476.3 g/mol |

IUPAC Name |

disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H16O12S.2Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |

InChI Key |

BGWMBPGUPUSUIU-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.